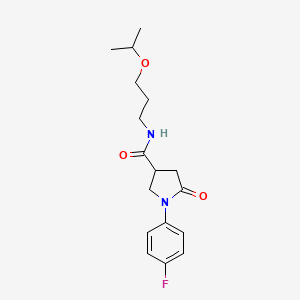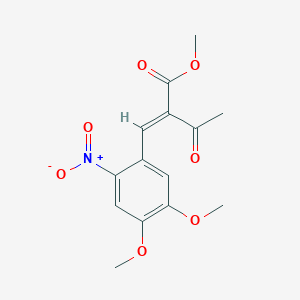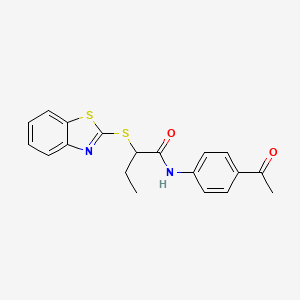![molecular formula C15H17NO2 B4014592 4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4014592.png)
4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrroloquinoline derivatives involves intricate chemical reactions that facilitate the formation of the compound's unique structure. For instance, a novel synthetic strategy for pyrrolo[3,4-c]quinoline-1,3-diones includes sequential oxidative annulation followed by dehydrogenation and N-demethylation, showcasing a broad functional group tolerance and good yields (Sharma, Das, & Gogoi, 2018). Another method involves a three-component reaction under catalyst-free conditions for the combinatorial synthesis of pyrroloquinoline derivatives, highlighting the versatility of synthetic approaches to access this chemical space (Zhou et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrroloquinoline derivatives has been elucidated through various analytical techniques. For example, the structure of synthesized pyrrolo[3,4-c]quinolines was unambiguously established by solid-state structure using single crystal XRD, contributing to the understanding of their photophysical properties (Sharma, Das, & Gogoi, 2018).
Chemical Reactions and Properties
Pyrroloquinoline derivatives undergo various chemical reactions, showcasing their reactivity and potential for further chemical modifications. For instance, the synthesis of substituted 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones by the oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid demonstrates the compound's ability to undergo recyclization and rearrangement reactions, leading to different heterocyclic systems (Medvedeva et al., 2022).
Aplicaciones Científicas De Investigación
Synthesis of Spirocyclic Compounds
The compound 4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is used in the synthesis of spirocyclic tetrahydrobenzo[if]quinolizines and spirocyclic tetrahydropyrrolo[3,2,1-ij]quinolinones through one-pot, three-component reactions (Baradarani et al., 2018).
Novel Spiro[4H-Pyran-3,3′-Oxindoles] Synthesis
This compound is also involved in the formation of novel spiro[4H-pyran-3,3-oxindoles] via one-pot, three-component reactions with aryl cyanomethyl ketones and malononitrile, or ethyl cyanoacetate (Zafari et al., 2020).
Oxidation and Structural Analogue Synthesis
Research also delves into the oxidation reaction of substituted (5,6-dihydro)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij] quinoline-1,2-diones, exploring the synthesis of structural analogues like helquinoline (Medvedeva et al., 2015).
Cyclocondensation Reactions
This compound is utilized in cyclocondensation reactions to form various novel heterocyclic systems. These reactions are often explored for their potential in medicinal chemistry and materials science (Medvedeva et al., 2014).
Applications in Anticoagulant Activity
Additionally, the compound's derivatives have been evaluated for anticoagulant activity, demonstrating its potential in therapeutic applications (Novichikhina et al., 2020).
Propiedades
IUPAC Name |
6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-8-5-10-9(2)7-15(3,4)16-12(10)11(6-8)13(17)14(16)18/h5-6,9H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHVGYORQQHBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-fluorophenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4014512.png)
![N~1~-1-adamantyl-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4014516.png)

![N-(2-ethylhexyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4014526.png)

![ethyl 4-({[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4014542.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B4014549.png)

![N-benzyl-2-nitro-5-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]aniline](/img/structure/B4014560.png)
![ethyl 2-(2-methoxy-2-oxoethylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4014567.png)


![3-butoxy-N-{[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4014587.png)